molecular formula C8H5BrF3NO2 B13891646 Methyl 5-bromo-6-(trifluoromethyl)picolinate

Methyl 5-bromo-6-(trifluoromethyl)picolinate

Cat. No.: B13891646
M. Wt: 284.03 g/mol
InChI Key: WWVAGHMUNXMNJT-UHFFFAOYSA-N
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Description

Methyl 5-bromo-6-(trifluoromethyl)picolinate is a halogenated picolinate ester featuring a bromine atom at the 5-position and a trifluoromethyl (-CF₃) group at the 6-position of the pyridine ring. This compound serves as a versatile intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of kinase inhibitors and heterocyclic bioactive molecules. Its trifluoromethyl group enhances metabolic stability and lipophilicity, while the bromine atom provides a reactive site for cross-coupling reactions, such as Suzuki-Miyaura couplings .

Properties

Molecular Formula

C8H5BrF3NO2

Molecular Weight

284.03 g/mol

IUPAC Name

methyl 5-bromo-6-(trifluoromethyl)pyridine-2-carboxylate

InChI

InChI=1S/C8H5BrF3NO2/c1-15-7(14)5-3-2-4(9)6(13-5)8(10,11)12/h2-3H,1H3

InChI Key

WWVAGHMUNXMNJT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC(=C(C=C1)Br)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-bromo-6-(trifluoromethyl)picolinate typically involves the bromination of a suitable picolinic acid derivative followed by esterification. One common method includes the use of bromine and a catalyst to introduce the bromine atom into the pyridine ring. The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide under specific conditions .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including halogenation and esterification reactions. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The use of advanced catalytic systems and optimized reaction parameters is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Methyl 5-bromo-6-(trifluoromethyl)picolinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted picolinates, while coupling reactions can produce complex organic molecules .

Scientific Research Applications

Methyl 5-bromo-6-(trifluoromethyl)picolinate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5-bromo-6-(trifluoromethyl)picolinate involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Data Table: Key Properties of Methyl 5-bromo-6-(trifluoromethyl)picolinate and Analogs

Compound Name Molecular Formula Substituents Purity Key Reactivity/Applications
This compound C₈H₅BrF₃NO₂ 5-Br, 6-CF₃ >95% Cross-coupling, kinase inhibitors
Methyl 5-bromo-6-methylpicolinate C₈H₈BrNO₂ 5-Br, 6-CH₃ N/A Amide synthesis
Methyl 5-bromo-6-(difluoromethoxy)picolinate C₈H₆BrF₂NO₃ 5-Br, 6-OCF₂H 95% Solubility-enhanced intermediates
Methyl 3-amino-6-bromo-5-CF₃-picolinate C₈H₆BrF₃N₂O₂ 3-NH₂, 5-CF₃, 6-Br >95% Drug discovery scaffolds
5-Bromo-4-chloro-6-CF₃-pyrimidine C₅BrClF₃N₂ 4-Cl, 5-Br, 6-CF₃ (pyrimidine) 95% Enzyme inhibition

Key Findings

  • Electronic Effects : The trifluoromethyl group in the target compound significantly increases electron-withdrawing character, enhancing stability and directing electrophilic substitution reactions compared to methyl or alkoxy analogs .
  • Synthetic Flexibility: Bromine at the 5-position allows versatile functionalization, whereas chlorine or amino groups at adjacent positions alter reaction pathways and product yields .
  • Biological Relevance : Pyridine and pyrimidine analogs with -CF₃ groups are prioritized in drug design for improved pharmacokinetics, as seen in patent applications for kinase inhibitors .

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